molecular formula C10H8N2OS B8302325 7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one

7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one

Cat. No.: B8302325
M. Wt: 204.25 g/mol
InChI Key: XHWZXAHBXIEUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

7,8-dihydro-6H-[1,3]thiazolo[4,5-h]isoquinolin-9-one

InChI

InChI=1S/C10H8N2OS/c13-10-8-6(3-4-11-10)1-2-7-9(8)14-5-12-7/h1-2,5H,3-4H2,(H,11,13)

InChI Key

XHWZXAHBXIEUBZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC3=C2SC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one (I-66b: 1.4 g, 0.006 mol) in orthophosphorous acid (30 mL) was heated at 40° C. when a clear solution was formed. This was followed by the addition of NaNO2 (2.64 g, 0.038 mol) and H2O (10 mL) at 0° C. The resulting reaction mass was stirred at 0° C. for 30 minutes and added hypo phosphorous acid (35 mL). The reaction mass was stirred at 0° C. for 2 hours. The reaction was monitored by TLC (100% ethyl acetate). The reaction mass was diluted with ice-water, basified with KOH solution to pH 10 and extracted using ethyl acetate. The organic layer was concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (60% ethyl acetate in hexane) afforded 130 mg of the product (10% yield). LCMS: 99.03%, m/z=205.1 (M+1)
Name
2-Amino-7,8-dihydrothiazolo[4,5-h]isoquinolin-9(6H)-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
10%

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